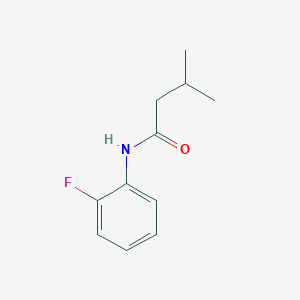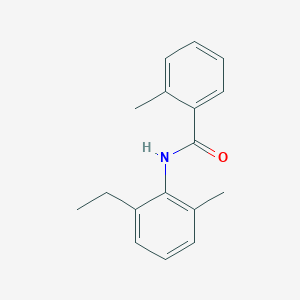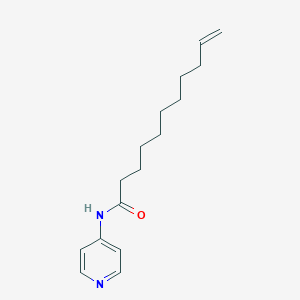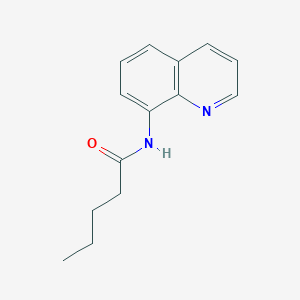
N-(8-quinolinyl)pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-quinolinyl)pentanamide, also known as QPA, is a chemical compound that has gained attention in the scientific community for its potential use in various biomedical applications. QPA is a small molecule that has been synthesized and studied extensively for its unique properties and potential therapeutic effects. In
作用机制
The mechanism of action of N-(8-quinolinyl)pentanamide is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. N-(8-quinolinyl)pentanamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, N-(8-quinolinyl)pentanamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(8-quinolinyl)pentanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, N-(8-quinolinyl)pentanamide has been shown to have antioxidant properties and may be able to reduce oxidative stress in cells. N-(8-quinolinyl)pentanamide has also been shown to have anti-inflammatory effects and may be able to reduce inflammation in various tissues.
实验室实验的优点和局限性
N-(8-quinolinyl)pentanamide has several advantages for lab experiments. It is readily available and relatively inexpensive, making it a convenient compound for research purposes. Additionally, N-(8-quinolinyl)pentanamide has been shown to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of N-(8-quinolinyl)pentanamide is that its mechanism of action is not fully understood, which may limit its potential applications.
未来方向
There are several potential future directions for research on N-(8-quinolinyl)pentanamide. One area of interest is in the development of N-(8-quinolinyl)pentanamide derivatives that may have improved therapeutic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(8-quinolinyl)pentanamide and its potential applications in various diseases. N-(8-quinolinyl)pentanamide may also be studied for its potential use in combination with other compounds to enhance its therapeutic effects. Overall, N-(8-quinolinyl)pentanamide has shown great potential as a small molecule with unique properties and may have a wide range of applications in various biomedical fields.
合成方法
The synthesis of N-(8-quinolinyl)pentanamide involves the reaction of 8-aminoquinoline with 1-bromo-5-chloropentane in the presence of a palladium catalyst. The resulting product is purified through column chromatography to obtain N-(8-quinolinyl)pentanamide as a white solid. This method has been optimized for high yield and purity, making N-(8-quinolinyl)pentanamide a readily available compound for research purposes.
科学研究应用
N-(8-quinolinyl)pentanamide has been studied extensively for its potential use in various biomedical applications. One of the most promising applications is in cancer treatment. N-(8-quinolinyl)pentanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent. Additionally, N-(8-quinolinyl)pentanamide has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(8-quinolinyl)pentanamide has been shown to have neuroprotective effects and may be able to prevent the formation of toxic protein aggregates that are associated with these diseases.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
N-quinolin-8-ylpentanamide |
InChI |
InChI=1S/C14H16N2O/c1-2-3-9-13(17)16-12-8-4-6-11-7-5-10-15-14(11)12/h4-8,10H,2-3,9H2,1H3,(H,16,17) |
InChI 键 |
NICCANZDEDGNIC-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
规范 SMILES |
CCCCC(=O)NC1=CC=CC2=C1N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



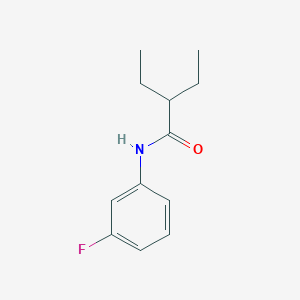
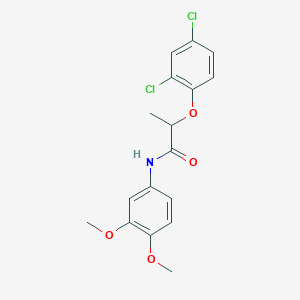

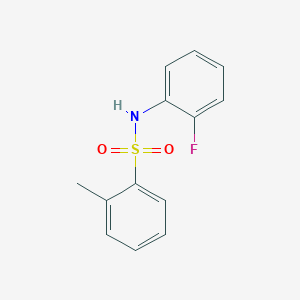
![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)


![[1,1'-Biphenyl]-4-yl cyclopentanecarboxylate](/img/structure/B290885.png)

